molecular formula C16H18Cl2N2O2 B5664869 (1R,5R)-3-(3,5-dichloro-4-methylbenzoyl)-3,9-diazabicyclo[3.3.2]decan-10-one

(1R,5R)-3-(3,5-dichloro-4-methylbenzoyl)-3,9-diazabicyclo[3.3.2]decan-10-one

Cat. No.: B5664869
M. Wt: 341.2 g/mol
InChI Key: PJKAYZNCPOTLJQ-ZYHUDNBSSA-N
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Description

(1R,5R)-3-(3,5-dichloro-4-methylbenzoyl)-3,9-diazabicyclo[3.3.2]decan-10-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique bicyclic structure with multiple functional groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-3-(3,5-dichloro-4-methylbenzoyl)-3,9-diazabicyclo[3.3.2]decan-10-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the benzoyl group: This step involves the acylation of the bicyclic core with 3,5-dichloro-4-methylbenzoyl chloride under basic conditions.

    Final purification: The compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Scaling up the reaction: Using larger reactors and optimizing reaction conditions.

    Continuous flow chemistry: Implementing continuous flow processes to improve efficiency and safety.

    Automation: Utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-3-(3,5-dichloro-4-methylbenzoyl)-3,9-diazabicyclo[3.3.2]decan-10-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

(1R,5R)-3-(3,5-dichloro-4-methylbenzoyl)-3,9-diazabicyclo[33

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of (1R,5R)-3-(3,5-dichloro-4-methylbenzoyl)-3,9-diazabicyclo[3.3.2]decan-10-one involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor activity and signaling pathways.

    Disrupting cellular processes: Affecting cell division, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5R)-3-(3,5-dichloro-4-methylbenzoyl)-3,9-diazabicyclo[3.3.2]decan-10-one is unique due to its specific bicyclic structure and the presence of multiple functional groups. This makes it distinct from other similar compounds, which may have different structural features or functional groups.

Properties

IUPAC Name

(1R,5R)-3-(3,5-dichloro-4-methylbenzoyl)-3,9-diazabicyclo[3.3.2]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O2/c1-9-13(17)5-11(6-14(9)18)16(22)20-7-10-3-2-4-12(8-20)19-15(10)21/h5-6,10,12H,2-4,7-8H2,1H3,(H,19,21)/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKAYZNCPOTLJQ-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)N2CC3CCCC(C2)NC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1Cl)C(=O)N2C[C@H]3CCC[C@H](C2)NC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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